molecular formula C8H13Cl2N3S B1396449 1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride CAS No. 1255306-05-8

1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride

Cat. No.: B1396449
CAS No.: 1255306-05-8
M. Wt: 254.18 g/mol
InChI Key: IZAHNTMLBZDQBO-UHFFFAOYSA-N
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Description

1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride is a synthetic organic compound characterized by a fused imidazo[2,1-b]thiazole ring system and a propan-1-amine group.

Preparation Methods

The synthesis of 1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride typically involves cyclization reactions between appropriate starting materials containing the imidazole and thiazole moieties. The propan-1-amine group can be introduced through alkylation reactions. Common synthetic routes include:

    Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde.

    Wallach synthesis: This method involves the reaction of aniline derivatives with glyoxal and ammonia.

    Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using automated reactors and continuous flow systems.

Chemical Reactions Analysis

1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride has been explored for its potential as an anticancer agent. The imidazo[2,1-b]thiazole moiety is a common feature in molecules with bioactive properties, making it a candidate for cancer treatment research. Additionally, this compound may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving imidazo[2,1-b]thiazole derivatives.

    Medicine: As a potential therapeutic agent for various diseases, including cancer.

Mechanism of Action

The mechanism of action of 1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with targets involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride can be compared with other similar compounds, such as:

  • 1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride
  • 6-(4-Bromophenyl)imidazo[2,1-b]thiazole
  • 6-Phenyl-imidazo[2,1-b]thiazole
  • 6-p-Tolyl-2,3-dihydro-imidazo[2,1-b]thiazole

These compounds share the imidazo[2,1-b]thiazole core structure but differ in their substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

1-imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S.2ClH/c1-2-6(9)7-5-11-3-4-12-8(11)10-7;;/h3-6H,2,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAHNTMLBZDQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN2C=CSC2=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride
Reactant of Route 2
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride
Reactant of Route 3
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride
Reactant of Route 4
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride
Reactant of Route 5
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride
Reactant of Route 6
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride

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